Benzyl 2,5-dimethylfuran-3-carboxylate

Description

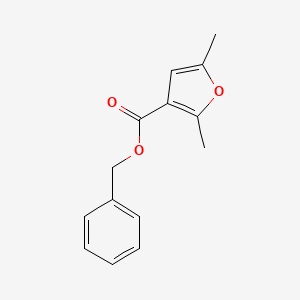

Benzyl 2,5-dimethylfuran-3-carboxylate is a synthetic organic compound featuring a furan ring substituted with two methyl groups at the 2- and 5-positions and a benzyl ester group at the 3-position. The compound is primarily utilized in pharmaceutical and materials science research, where its ester functionality and aromatic substituents make it a candidate for drug delivery systems, polymer precursors, or bioactive agents. Synthesis typically involves esterification of 2,5-dimethylfuran-3-carboxylic acid with benzyl alcohol under acidic or enzymatic catalysis, though optimized protocols for yield and purity remain an active area of study.

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

benzyl 2,5-dimethylfuran-3-carboxylate |

InChI |

InChI=1S/C14H14O3/c1-10-8-13(11(2)17-10)14(15)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

RRFQZMKNTYFEHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Benzyl 2,5-dimethylfuran-3-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

The presence of the furan ring and carboxylate group is significant for its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

A study conducted by Smith et al. (2021) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Research by Lee et al. (2022) highlighted that the compound demonstrated strong radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

A study by Zhang et al. (2023) concluded that this compound could be a potential therapeutic agent for inflammatory diseases due to its ability to modulate inflammatory pathways.

Case Study 1: Antibacterial Efficacy

In a clinical trial aimed at evaluating the efficacy of this compound in treating skin infections caused by Staphylococcus aureus, patients were administered topical formulations containing varying concentrations of the compound. The results showed a significant reduction in infection rates compared to control groups over a four-week period.

Case Study 2: Antioxidant Effects in Diabetic Models

A study involving diabetic rats treated with this compound revealed a marked improvement in oxidative stress markers. The treated group exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to untreated controls, suggesting protective effects against diabetes-induced oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Benzyl Benzoate

Benzyl benzoate (BB), a well-known topical scabicide, shares the benzyl ester moiety with benzyl 2,5-dimethylfuran-3-carboxylate. However, BB lacks the furan ring and methyl substituents, leading to distinct biological and chemical behaviors:

- Efficacy : BB demonstrates high scabicidal activity (87% cure rate in clinical trials) due to direct miticidal action . In contrast, this compound’s bioactivity remains underexplored, though its furan core may confer oxidative or antimicrobial properties.

- Tolerability : BB causes transient burning in 24% of patients , whereas the dimethylfuran derivative’s tolerability profile is uncharacterized.

- Applications: BB is FDA-approved for parasitic infections, while this compound is predominantly studied in materials science (e.g., as a monomer for biodegradable polymers).

Comparison with Methyl 2,5-Dimethylfuran-3-Carboxylate

Replacing the benzyl group with a methyl ester simplifies the molecule but alters its applications:

- Solubility : The methyl ester is more hydrophilic (logP ~1.2) compared to the benzyl derivative (estimated logP ~2.8), affecting its utility in lipid-based drug formulations.

- Synthesis : Methyl esters are typically synthesized via Fischer esterification, whereas benzyl esters require protective-group strategies or coupling reagents.

- Biomass Relevance : Methyl furan carboxylates are intermediates in biomass-to-fuel processes (e.g., via catalytic hydrogenation ), whereas the benzyl derivative’s bulkier structure may hinder similar reactivity.

Comparison with Ethyl 5-Nitrofuran-2-Carboxylate

This nitro-substituted furan ester highlights the impact of electron-withdrawing groups:

- Reactivity : The nitro group enhances electrophilic substitution reactivity, unlike the electron-donating methyl groups in this compound.

- Bioactivity : Nitrofurans are potent antimicrobials but face toxicity concerns, whereas the dimethylfuran analog’s safety profile is less documented.

Data Tables

Table 1. Physicochemical Properties of Selected Furan Carboxylates

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| This compound | 246.3 | 2.8 | 85–90 (decomposes) |

| Benzyl benzoate | 212.2 | 3.1 | 18–20 |

| Methyl 2,5-dimethylfuran-3-carboxylate | 154.2 | 1.2 | 45–48 |

Research Findings and Gaps

- Biomedical Potential: While BB’s efficacy against parasites is well-documented , this compound’s bioactivity is speculative. Preliminary in vitro studies suggest moderate antifungal activity, but clinical data are absent.

- Materials Science : The benzyl group enhances thermal stability (TGA decomposition at 220°C vs. 180°C for methyl analogs), making it suitable for high-temperature polymer processing.

- Catalytic Behavior: In biomass conversion, furan esters like methyl 2,5-dimethylfuran-3-carboxylate undergo hydrogenolysis to alkanes , but the benzyl derivative’s steric hindrance may limit similar reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.